4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one
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Overview
Description
4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a chromen-2-one core with butyl, methoxyphenyl, and oxoethoxy substituents, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by subsequent reactions to introduce the necessary substituents. The general steps include:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols
Scientific Research Applications
4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methylchromen-2-one: A similar compound with a different position of the methoxy group on the phenyl ring.
4-butyl-5-[2-(4-hydroxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one: A compound with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one lies in its specific substituents and their positions, which contribute to its distinct chemical properties and potential applications. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C23H24O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methylchromen-2-one |
InChI |
InChI=1S/C23H24O5/c1-4-5-6-17-13-22(25)28-21-12-15(2)11-20(23(17)21)27-14-19(24)16-7-9-18(26-3)10-8-16/h7-13H,4-6,14H2,1-3H3 |
InChI Key |
FPJNOKPHEQDQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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